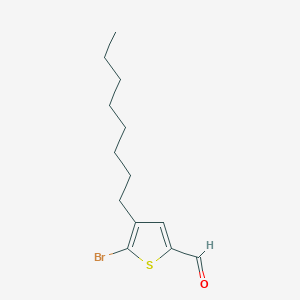
5-Bromo-4-octylthiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-octylthiophene-2-carbaldehyde is an organic compound with the molecular formula C13H19BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in organic electronics and materials science due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-octylthiophene-2-carbaldehyde typically involves the bromination of 4-octylthiophene followed by formylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The formylation step often employs the Vilsmeier-Haack reaction, where the brominated thiophene is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-octylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions, often using organometallic reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Grignard reagents (RMgX) in anhydrous ether or organolithium reagents (RLi) in hexane.
Major Products
Oxidation: 5-Bromo-4-octylthiophene-2-carboxylic acid.
Reduction: 5-Bromo-4-octylthiophene-2-methanol.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-4-octylthiophene-2-carbaldehyde is used in several scientific research applications:
Organic Electronics: It is a precursor for the synthesis of conjugated polymers used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Material Science: Its derivatives are used in the development of semiconducting materials with applications in sensors and flexible electronics.
Medicinal Chemistry: The compound is explored for its potential in drug discovery, particularly in the design of molecules with biological activity.
Chemical Research: It serves as a building block for the synthesis of more complex thiophene-based compounds used in various chemical studies.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-octylthiophene-2-carbaldehyde in its applications is primarily related to its electronic properties. The presence of the bromine atom and the formyl group influences the electron density on the thiophene ring, making it suitable for use in conjugated systems. In organic electronics, the compound’s ability to participate in π-conjugation enhances the charge transport properties of the materials it is incorporated into .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the octyl group, affecting its solubility and electronic properties.
4-Bromo-5-octylthiophene-2-carbaldehyde: An isomer with the bromine and formyl groups in different positions, leading to different reactivity and applications.
5-Bromo-4-hexylthiophene-2-carbaldehyde:
Uniqueness
5-Bromo-4-octylthiophene-2-carbaldehyde is unique due to the presence of both the bromine atom and the long octyl chain, which confer specific solubility and electronic properties. These features make it particularly valuable in the synthesis of materials for organic electronics, where solubility and charge transport are critical factors.
Propriétés
Formule moléculaire |
C13H19BrOS |
|---|---|
Poids moléculaire |
303.26 g/mol |
Nom IUPAC |
5-bromo-4-octylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H19BrOS/c1-2-3-4-5-6-7-8-11-9-12(10-15)16-13(11)14/h9-10H,2-8H2,1H3 |
Clé InChI |
AXFPJUYNPRDNKH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=C(SC(=C1)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-3-{2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B14881558.png)
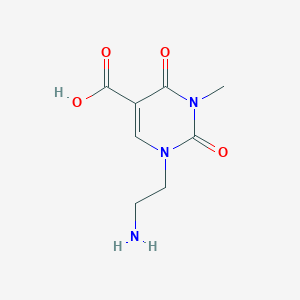
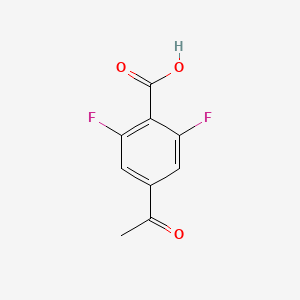
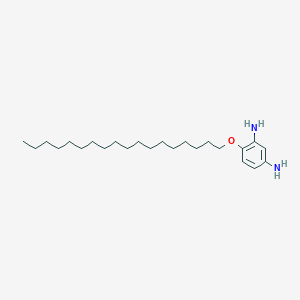
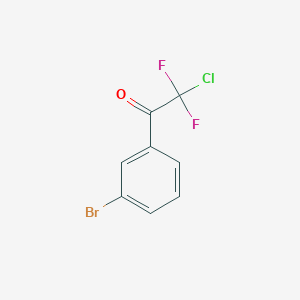
![Ethyl 2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)acetate](/img/structure/B14881589.png)
![4-[(4'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14881590.png)
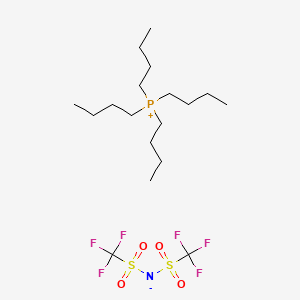
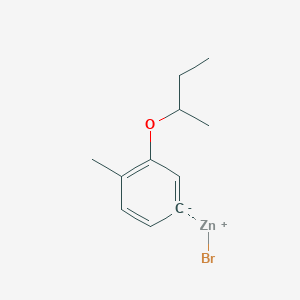
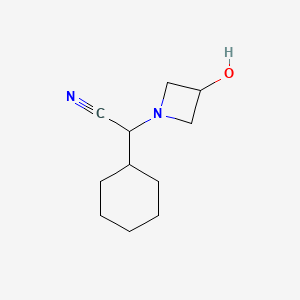
![1-(2-Fluoro-4-methoxyphenyl)-4-((2-isopropyl-5-methylphenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B14881623.png)
![2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B14881629.png)

![3-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14881634.png)
